c-Met-IN-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
c-Met-IN-21 is a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinaseAberrant activation of c-Met has been implicated in the progression and metastasis of several cancers, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a substituted aniline derivative, which undergoes a series of reactions such as nitration, reduction, and acylation to form the desired intermediate. This intermediate is then coupled with a suitable heterocyclic moiety under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the production of high-purity this compound. The process is designed to be scalable and compliant with good manufacturing practices (GMP) to meet regulatory standards .
化学反应分析
Types of Reactions: c-Met-IN-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to structurally diverse analogs .
科学研究应用
c-Met-IN-21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and its role in cellular processes.
Biology: The compound is employed in biological assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and invasion.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers characterized by aberrant c-Met activation. Preclinical studies have shown promising results in inhibiting tumor growth and metastasis.
Industry: The compound is used in the development of diagnostic tools and imaging agents for detecting c-Met expression in cancer cells
作用机制
c-Met-IN-21 exerts its effects by selectively binding to the ATP-binding site of the c-Met receptor tyrosine kinase. This binding inhibits the phosphorylation of c-Met and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and motility. By blocking these pathways, this compound effectively reduces tumor growth and metastasis .
相似化合物的比较
Crizotinib: A type I c-Met inhibitor that also targets anaplastic lymphoma kinase (ALK).
Cabozantinib: A type II c-Met inhibitor with additional activity against vascular endothelial growth factor receptor (VEGFR).
Savolitinib: A selective c-Met inhibitor with potent anti-tumor activity
Uniqueness of c-Met-IN-21: this compound is unique due to its high selectivity and potency against the c-Met receptor. Unlike other inhibitors, it specifically targets the ATP-binding site, resulting in effective inhibition of c-Met signaling with minimal off-target effects. This selectivity makes this compound a valuable tool for studying c-Met-related pathways and developing targeted cancer therapies .
属性
分子式 |
C33H32F2N8O2 |
---|---|
分子量 |
610.7 g/mol |
IUPAC 名称 |
6-[3-[difluoro(quinolin-6-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-[2-oxo-2-(4-propan-2-ylpiperazin-1-yl)ethyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C33H32F2N8O2/c1-21(2)40-14-16-41(17-15-40)31(45)20-42-28-10-5-23(18-24(28)6-12-30(42)44)27-9-11-29-37-38-32(43(29)39-27)33(34,35)25-7-8-26-22(19-25)4-3-13-36-26/h3-5,7-11,13,18-19,21H,6,12,14-17,20H2,1-2H3 |
InChI 键 |
IYYAFBAWJOSYFW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)C(=O)CN2C(=O)CCC3=C2C=CC(=C3)C4=NN5C(=NN=C5C(C6=CC7=C(C=C6)N=CC=C7)(F)F)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。